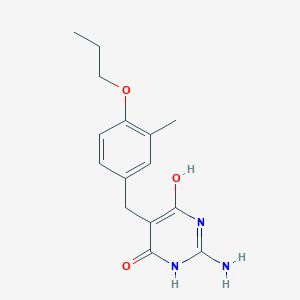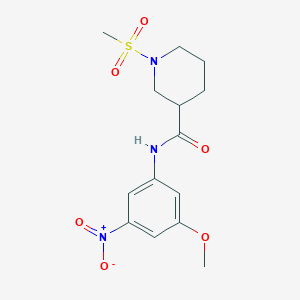
2-amino-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol
Übersicht
Beschreibung
The compound "2-amino-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol" belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrimidine derivatives have been synthesized and studied for their potential antitumor, antibacterial, and antiviral activities among others. The specific compound of interest is related to this class, suggesting its significance in scientific research for potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds involves key steps such as condensation reactions of uracil derivatives with other organic compounds to form pyrimidine structures. These synthesis routes highlight the general applicability of preparing pyrimidine derivatives, which could be adapted for the specific synthesis of "2-amino-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol" (Grivsky et al., 1980).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, including X-ray crystallography and spectroscopic methods (NMR, IR), is crucial for confirming their structures. Studies on similar compounds have utilized these techniques for structural characterization, indicating the importance of detailed molecular structure analysis in understanding the properties and potential reactivity of the compound (Lahmidi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has explored the synthesis of various pyrimidine derivatives due to their potent lipid-soluble inhibitor properties against mammalian dihydrofolate reductase, exhibiting significant antitumor activity. For instance, the study by Grivsky et al. (1980) describes the synthesis of a pyrimidine derivative, BW301U, which has shown considerable activity against the Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Antimicrobial and Antibacterial Activity
Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative. This compound showed antibacterial activity against common microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting the potential of pyrimidine derivatives in antimicrobial research (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Antiviral and Antiproliferative Properties
Another domain where pyrimidine derivatives have shown promise is in antiviral and antiproliferative activities. For example, derivatives synthesized and studied by Pudlo et al. (1990) have demonstrated effectiveness against human cytomegalovirus and herpes simplex type 1, with some compounds showing more than five log reductions in virus titer at certain concentrations (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Application in DNA Precursor Metabolism Studies
Compounds similar to "2-amino-5-(3-methyl-4-propoxybenzyl)-4,6-pyrimidinediol" have been explored for their effects on DNA precursor metabolism. Milam, Thomas, and Cleaver (1986) investigated the wide range of effects on DNA precursor metabolism by 3-aminobenzamide, illustrating the complex interactions these compounds can have on cellular processes (Milam, Thomas, & Cleaver, 1986).
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-6-21-12-5-4-10(7-9(12)2)8-11-13(19)17-15(16)18-14(11)20/h4-5,7H,3,6,8H2,1-2H3,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMBYAATCILML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC2=C(N=C(NC2=O)N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332117 | |
| Record name | 2-amino-4-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-5-(3-methyl-4-propoxy-benzyl)-pyrimidine-4,6-diol | |
CAS RN |
332414-25-2 | |
| Record name | 2-amino-4-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)


![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)